molecular formula C22H24N4O3S B2974506 3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844837-28-1

3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2974506
CAS No.: 844837-28-1
M. Wt: 424.52
InChI Key: PDXHVQJXBRZSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-Dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core, substituted with a sulfonyl group at the 3-position and a 3-methoxypropyl chain at the 1-position. The sulfonyl group is derived from a 3,4-dimethylphenyl moiety, which contributes to its hydrophobic character. The 3-methoxypropyl substituent likely enhances solubility due to its ether linkage.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-9-10-16(13-15(14)2)30(27,28)20-19-22(26(21(20)23)11-6-12-29-3)25-18-8-5-4-7-17(18)24-19/h4-5,7-10,13H,6,11-12,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXHVQJXBRZSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCOC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrroloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the dimethylphenyl ring using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the methoxypropyl group: This can be done through alkylation reactions using methoxypropyl halides in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrroloquinoxaline core play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Sulfonyl Substituent Amine Chain Molecular Formula Molecular Weight Biological Targets/Activity Key References
Target: 3-((3,4-Dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Pyrrolo[2,3-b]quinoxaline 3,4-Dimethylphenyl 3-Methoxypropyl Not Provided Not Provided Inferred: SIRT1, TLRs, apelin receptor
1-(3-Methoxypropyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Pyrrolo[2,3-b]quinoxaline None (benzimidazolyl substituent) 3-Methoxypropyl C22H22N6O 386.459 Apelin receptor, TLR9, β-lactamase
(S)-1-((3-Chlorophenyl)sulfonyl)-N-(1-(3-methoxypropyl)pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine Pyrrolo[3,2-c]quinoline 3-Chlorophenyl 3-Methoxypropyl-pyrrolidinyl C25H27ClN4O3S 499.03 Not specified (likely kinase targets)
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine Pyrrolo[3,2-b]quinoxaline 4-Methoxyphenyl 3-Phenylpropyl C26H24N4O3S 472.56 Not specified (commercially available)
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Pyrrolo[2,3-b]quinoxaline Phenyl 4-Fluorophenyl C22H15FN4O2S 418.44 SIRT1 activator (anti-inflammatory)

Key Structural and Functional Insights

Core Structure Variations: The target compound and compounds share the pyrrolo[2,3-b]quinoxaline core, whereas analogs use a pyrrolo[3,2-c]quinoline scaffold. The position of nitrogen atoms in the core influences electronic properties and binding interactions .

The 3-chlorophenyl substituent in analogs may increase electrophilicity, affecting reactivity and target engagement .

Amine Chain Effects :

  • The 3-methoxypropyl chain in the target compound and compounds improves solubility relative to the 3-phenylpropyl () or trifluoropropyl () chains.
  • The 4-fluorophenyl group in ’s SIRT1 activator suggests that electron-withdrawing substituents enhance enzymatic modulation .

Biological Activity :

  • ’s compound demonstrates SIRT1 activation , linked to anti-inflammatory and insulin-sensitizing effects. The target compound’s dimethylphenyl group may similarly influence SIRT1 binding but with altered potency due to steric effects .
  • ’s compound targets TLR9 and β-lactamase , highlighting the role of benzimidazolyl substituents in diversifying bioactivity .

Synthetic Yields :

  • compounds show yields of 30–57%, suggesting that introducing methoxypropyl or trifluoropropyl chains may complicate synthesis. The target compound’s synthetic route is unspecified but likely faces similar challenges .

Biological Activity

The compound 3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS No. 844837-28-1) is a member of the pyrroloquinoxaline class of compounds, which have garnered attention in medicinal chemistry for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N4O3S
  • Molecular Weight : 396.52 g/mol

Structural Features

The compound features a pyrroloquinoxaline core, a sulfonyl group, and a methoxypropyl substituent. These structural elements are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The sulfonyl group enhances its binding affinity to target proteins, while the pyrroloquinoxaline core contributes to its pharmacological profile.

Target Interactions

Research indicates that this compound may exhibit activity against serotonin receptors (5-HT receptors), particularly the 5-HT6 receptor, which is implicated in neurodegenerative disorders and mood regulation . The binding affinity for these receptors suggests potential applications in treating conditions such as Alzheimer's disease.

Pharmacological Effects

The compound has shown promise in several pharmacological assays:

  • Antagonistic Activity : It has been evaluated for its antagonistic properties at 5-HT6 receptors, demonstrating significant binding affinity compared to other known antagonists .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism, which could modulate synaptic transmission and improve cognitive functions .

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various biological contexts:

  • Neuropharmacological Studies : In vitro assays demonstrated that the compound effectively inhibits the secretion of certain neurotransmitters at concentrations as low as 50 μM, indicating its potential as a neuroprotective agent .
  • Comparative Studies : A series of derivatives were synthesized and tested against established compounds like PZ-1643. The modifications in the amine structure led to variations in receptor affinity and selectivity, highlighting the importance of structural optimization in drug design .

Summary of Biological Activities

Activity TypeObserved EffectReference
5-HT6 Receptor BindingHigh affinity
Enzyme InhibitionSignificant inhibition at 50 μM
Neuroprotective EffectsModulation of neurotransmitter release

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.